2-(2-Hydroxypropyl)thiolane-2-carbaldehyde
Description
2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 2-hydroxypropyl group and a carbaldehyde functional group at the 2-position.
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-7(10)5-8(6-9)3-2-4-11-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
CUGSPIVLHUEVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCCS1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction, where a thiolane derivative reacts with an aldehyde in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-(2-Hydroxypropyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism.
Comparison with Similar Compounds
The following analysis compares 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde with structurally or functionally related compounds, focusing on synthesis, properties, and bioactivity.
Structural Analogs
Key Observations :
- Functional Group Reactivity : The aldehyde group in thiophene-2-carbaldehyde derivatives (e.g., compound 3) facilitates nucleophilic additions, as seen in their use for synthesizing optoelectronic polymers . A similar reactivity is expected for 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde.
- Bioactivity : The hydroxypropyl group in compound 6 () correlates with antioxidant and enzyme-inhibitory properties, suggesting that the target compound may also exhibit bioactivity if the hydroxyl group remains accessible .
Physicochemical Properties
- Solubility: The hydroxypropyl group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., compound 6b in , which has bulky diphenylamino groups reducing solubility).
- Thermal Stability : Thiophene-2-carbaldehyde derivatives with extended conjugation (e.g., compound 6a) exhibit higher melting points (140–145°C) due to rigid structures, whereas the target compound’s saturated ring may lower its thermal stability .
Biological Activity
2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The compound features a thiolane ring structure with a hydroxyl and aldehyde functional group, which may contribute to its biological activities. The general structure can be represented as follows:
1. Antibacterial Activity
Recent studies have shown that 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 5 μg/mL |
| Pseudomonas aeruginosa | 10 μg/mL |
The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
2. Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against Candida species.
Table 2: Antifungal Activity Against Candida Species
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 5 μg/mL |
| Candida tropicalis | 8 μg/mL |
These results highlight the compound's efficacy in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .
3. Anticancer Properties
The anticancer potential of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde has been evaluated in various human cancer cell lines. The compound exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and prostate cancer (DU145) cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 13.36 |
| DU145 | 27.73 |
| HuTu80 | 34.84 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency. Notably, the compound showed significant antiproliferative activity against the MCF-7 cell line, suggesting its potential as an anticancer agent .
The biological activity of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key metabolic enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on a series of thiolane derivatives demonstrated that modifications to the thiolane structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Anticancer Research : In vitro studies showed that treatment with 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde led to increased apoptosis rates in MCF-7 cells compared to untreated controls, indicating its role as a potential chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
